Ferric fluoride

Catalog No.
S592027
CAS No.
7783-50-8
M.F
F3Fe
M. Wt
112.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferric fluoride

CAS Number

7783-50-8

Product Name

Ferric fluoride

IUPAC Name

iron(3+);trifluoride

Molecular Formula

F3Fe

Molecular Weight

112.84 g/mol

InChI

InChI=1S/3FH.Fe/h3*1H;/q;;;+3/p-3

InChI Key

SHXXPRJOPFJRHA-UHFFFAOYSA-K

SMILES

F[Fe](F)F

solubility

Very slightly soluble in water; freely sol in dilute hydrogen fluoride; practically insoluble in alcohol, ether, benzene; 0.008 g/100 g liquid hydrogen fluoride.

Synonyms

ferric fluoride, iron(III) fluoride

Canonical SMILES

[F-].[F-].[F-].[Fe+3]

The exact mass of the compound Ferric fluoride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly soluble in water; freely sol in dilute hydrogen fluoride; practically insoluble in alcohol, ether, benzene; 0.008 g/100 g liquid hydrogen fluoride.. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Cariostatic Agents - Fluorides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ferric fluoride (FeF3, CAS 7783-50-8) is a highly ionic transition metal fluoride primarily procured as a high-energy-density conversion cathode material for advanced lithium-ion batteries and as a specialized Lewis acid catalyst for organic synthesis. Unlike conventional intercalation materials, FeF3 undergoes a multi-electron transfer process, offering exceptionally high theoretical specific capacity. Furthermore, the strong electronegativity of fluorine imparts a high electromotive force, making it a critical precursor for solid-state fluoride batteries and nanostructured energy storage composites. In chemical synthesis, its distinct counterion effects and solid-state stability distinguish it from more common iron halides, driving its selection for specific C-C bond formation workflows [1].

Substituting Ferric fluoride with standard iron salts or conventional cathode materials compromises both processability and application-critical performance. In battery manufacturing, replacing FeF3 with Lithium iron phosphate (LiFePO4) limits the system to a single-electron transfer, capping theoretical capacity at roughly 170 mAh/g, whereas FeF3 supports a three-electron conversion. Downgrading to Iron(II) fluoride (FeF2) sacrifices the initial high-voltage insertion plateau and reduces overall capacity. In catalytic applications, attempting to use the more ubiquitous Iron(III) chloride (FeCl3) often results in significantly lower yields in cross-coupling reactions due to differing Lewis acidity and counterion effects. Furthermore, utilizing hydrated forms of FeF3 in non-aqueous battery environments introduces moisture, leading to detrimental hydrofluoric acid (HF) formation and severe cell degradation, necessitating the procurement of strictly anhydrous FeF3 for sensitive electrochemical workflows[1].

Cathode Specific Capacity and Energy Density

FeF3 is prioritized in advanced battery research due to its multi-electron conversion mechanism, which yields a theoretical specific capacity of 712 mAh/g, drastically outperforming conventional intercalation cathodes. When compared directly to the industry standard LiFePO4, FeF3 provides more than four times the theoretical capacity and significantly higher volumetric and gravimetric energy densities. This massive differential makes FeF3 a mandatory selection for research targeting >1000 Wh/kg energy storage systems [1].

Evidence DimensionTheoretical specific capacity
Target Compound Data712 mAh/g (FeF3, 3e- transfer)
Comparator Or Baseline~170 mAh/g (LiFePO4, 1e- transfer)
Quantified Difference>300% increase in specific capacity
ConditionsTheoretical calculation for full lithiation conversion reaction

Drives the procurement of FeF3 for next-generation EV and high-capacity energy storage development where LFP reaches its theoretical limits.

High-Voltage Insertion Reversibility vs FeF2

While both FeF3 and FeF2 are conversion-type fluorides, FeF3 exhibits a distinct electrochemical advantage during the initial discharge phase. FeF3 features an initial insertion plateau at a higher voltage (~3.0 V) that accommodates one lithium ion before the full conversion reaction begins. This insertion process alone delivers a highly reversible capacity of approximately 200 mAh/g with a smaller overpotential. In contrast, FeF2 lacks this initial Fe(III) to Fe(II) insertion step, proceeding directly via a 2-electron conversion with a lower theoretical capacity of 571 mAh/g [1].

Evidence DimensionInitial insertion capacity and total electron transfer
Target Compound Data~200 mAh/g insertion capacity + 3e- total transfer (712 mAh/g)
Comparator Or Baseline0 mAh/g insertion capacity + 2e- total transfer (571 mAh/g) for FeF2
Quantified Difference141 mAh/g higher total capacity and presence of a high-voltage insertion plateau
ConditionsGalvanostatic discharge profiling in Li-ion half-cells

Justifies the selection of the Fe(III) fluoride over the Fe(II) fluoride to achieve higher initial operating voltages and better reversibility.

Catalytic Yield in Kumada Cross-Coupling

In specific organometallic syntheses, such as aryl-aryl Kumada cross-coupling reactions, the choice of iron salt drastically dictates product yield due to pronounced counterion effects. FeF3 demonstrates exceptional catalytic efficiency in these environments. Studies have shown that utilizing iron fluoride salts achieves near-quantitative yields, whereas substituting with the more common Lewis acid FeCl3 or the coordination complex Fe(acac)3 results in severe yield collapse[1].

Evidence DimensionProduct yield in Kumada cross-coupling
Target Compound Data98% yield (using FeF3·3H2O)
Comparator Or Baseline32% yield (using FeCl3) and 26% yield (using Fe(acac)3)
Quantified Difference66% absolute increase in yield over FeCl3
ConditionsAryl-aryl Kumada cross-coupling reaction conditions

Proves that FeF3 is not interchangeable with standard iron chlorides in advanced synthetic workflows, justifying its specific procurement for high-yield catalysis.

Thermal Stability in Discharged States

Safety and thermal stability are critical procurement factors for battery materials. Differential scanning calorimetry (DSC) analyses of discharged electrodes in electrolyte mixtures reveal that FeF3 exhibits superior thermal stability compared to LiFePO4. While both materials show exothermic reactions at elevated temperatures, the heat generation from the discharged FeF3 electrode is lower, indicating a reduced thermal risk primarily driven by electrolyte decomposition rather than catastrophic cathode breakdown [1].

Evidence DimensionExothermic heat generation in electrolyte
Target Compound DataLower integrated heat values (mild exothermic reactions 250–350 °C)
Comparator Or BaselineHigher integrated heat values for LiFePO4 in equivalent discharged states
Quantified DifferenceQuantitatively lower heat generation for FeF3 vs LiFePO4
ConditionsDSC analysis of 1 mg discharged electrode mixed with electrolyte (210–350 °C)

Provides a safety-based justification for selecting FeF3 in large-scale energy storage applications where thermal runaway is a primary engineering constraint.

High-Energy-Density Conversion Cathode Development

Because FeF3 offers a theoretical capacity of 712 mAh/g via a 3-electron transfer, it is a prioritized selection for R&D teams developing next-generation lithium-ion batteries that must exceed the ~170 mAh/g limit of LiFePO4. It is particularly suited for integration into carbon nanocomposites or graphene frameworks to mitigate volume expansion while maximizing its massive energy density[1].

Solid-State Fluoride Ion Batteries

FeF3 is utilized as a high-capacity cathode in emerging all-solid-state fluoride batteries. Its high electronegativity and stability up to 200 °C in composite powders make it an ideal active material when paired with solid electrolytes (e.g., Ba0.6La0.4F2.4), offering superior theoretical capacity compared to alternatives like CuF2 or BiF3 [2].

High-Yield Organometallic Catalysis

In chemical synthesis workflows involving complex C-C bond formations, such as the Kumada cross-coupling, FeF3 serves as a highly efficient Lewis acid catalyst. Its distinct counterion effects enable near-quantitative yields (98%), making it the required catalyst where standard iron salts like FeCl3 fail to produce acceptable conversion rates [3].

Precursor for Hierarchical Battery Nanomaterials

Anhydrous FeF3 is procured as a foundational precursor for synthesizing advanced hierarchical conductive networks (e.g., FeF2/CMK-3 or FeFx@FG submicron spheres). Starting with high-purity anhydrous FeF3 ensures that no residual moisture degrades the non-aqueous electrolyte, which is a critical failure point when using hydrated generic iron salts[4].

Physical Description

Ferric fluoride is a green crystalline solid. It is slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in ceramics.

Color/Form

Green hexagonal crystals

Hydrogen Bond Acceptor Count

3

Exact Mass

112.930145 g/mol

Monoisotopic Mass

112.930145 g/mol

Boiling Point

Sublimes >1832.0° F (USCG, 1999)

Heavy Atom Count

4

Density

3.87 at 68 °F (USCG, 1999)
3.87

Melting Point

greater than 1832 °F (USCG, 1999)

UNII

0309P36Q66

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (29.31%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (68.97%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (29.31%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (68.97%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (93.1%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (22.41%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (68.97%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

7783-50-8

Wikipedia

Iron fluoride
Iron trifluoride
Iron(III) fluoride
Ferric fluoride

Drug Warnings

Food and Environmental Agents: Effect on Breast-Feeding: Reported Sign or Symptom in Infant or Effect on Lactation: /inorganic fluorides: None. /from Table 7/

Methods of Manufacturing

... Prepared by the action of liquid or gaseous hydrogen fluoride on anhydrous FeCl3.

General Manufacturing Information

Iron fluoride (FeF3): ACTIVE

Analytic Laboratory Methods

Method 4500-fluoride ion C. Electrode Method for the determination of fluoride in water and wastewater. This method is suitable for fluoride concn from 0.1 to more than 10 mg/l. The fluoride electrode is a selective ion sensor. A synthetic sample containing 0.850 mg fluoride ion/l in distilled water was analyzed in 111 laboratories with relative standard deviation of 3.6% and relative error of 0.7%. /Fluoride/
Method 4500-Fluoride ion D. SPADNS Method. This is a colorimetric method based on the color developed upon addition of SPADNS solution and zirconyl acid reagent to fluoride containing sample. The reaction rate between fluoride and zirconium ion is influenced greatly by the acidity of the reaction mixture. If the proportion of acid in the reagent is incr, the reaction can be made almost instantaneous. This method is suitable only for concn in the range of 0.05 to 1.4 mg/l. A synthetic sample containing 0.830 mg fluoride ion/l and no interference in distilled water was analyzed in 53 laboratories with a relative standard deviation of 8.0% and a relative error of 1.2%. After direct distillation of the sample, the relative standard deviation was 11.0% and the relative error 2.4%. /Fluoride/
Method 4500-Fluoride ion E. Complexone Method for the determination of fluoride ions in potable, surface, and saline waters as well as domestic and industrial wastewaters. The sample is distilled and the distillate is reacted with alizarin fluorine blue-lanthanum reagent to form a blue complex that is measured colorimetrically at 620 nm. The range of method, which can be modified by using the adjustable colorimeter, is 0.1 to 2.0 mg fluoride/l. In a single laboratory, four samples of natural water containing from 0.40 to 0.82 mg fluoride/l were analyzed in septuplicate. Average precision was + or - 0.03 mg fluoride/l. To two of the samples, additions of 0.20 and 0.80 mg fluoride/l were made. Average recovery of the additions was 98%. /Fluoride/

Dates

Last modified: 08-15-2023

Explore Compound Types